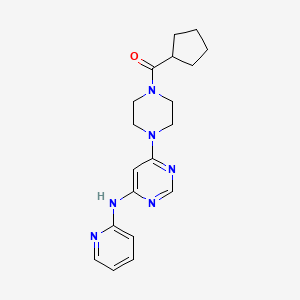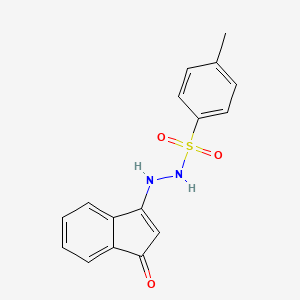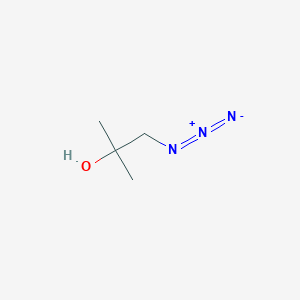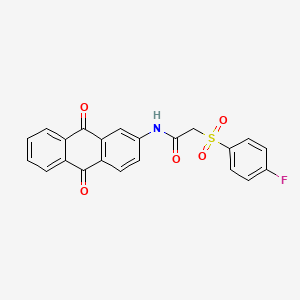
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide, also known as DASA-58, is a novel compound that has been developed for potential use in scientific research. DASA-58 is a small molecule that has shown promising results in various studies, including cancer research, neuroprotection, and inflammation.
Mécanisme D'action
The exact mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of the protein phosphatase 2A (PP2A). PP2A is a protein that plays a role in various cellular processes, including cell growth and division, and is often overexpressed in cancer cells. By inhibiting the activity of PP2A, N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is able to inhibit the growth of cancer cells and promote apoptosis.
Biochemical and Physiological Effects:
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has been shown to inhibit cell growth and promote apoptosis. In animal models of neurodegenerative diseases, N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has been shown to protect against neuronal damage and improve cognitive function. Additionally, N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide in lab experiments is its specificity for PP2A. This allows researchers to study the effects of inhibiting PP2A without affecting other cellular processes. Additionally, N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has been shown to have low toxicity in animal models, making it a potentially safe compound for use in humans. However, one limitation of using N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide. One area of interest is the development of analogs of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide and its effects on other cellular processes. Finally, clinical trials are needed to determine the safety and efficacy of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide in humans for the treatment of cancer, neurodegenerative diseases, and inflammatory diseases.
Méthodes De Synthèse
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide involves a multi-step process that starts with the reaction of 2-bromo-9,10-anthraquinone with sodium methoxide to form the sodium salt of 2-hydroxy-9,10-anthraquinone. This intermediate is then reacted with p-fluorobenzenesulfonyl chloride to form the corresponding sulfonate ester. The final step involves the reaction of the sulfonate ester with N-acetylglycine methyl ester to form N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide.
Applications De Recherche Scientifique
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has been shown to have potential in various scientific research applications. One of the most promising areas is cancer research, where N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2-(4-fluorophenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FNO5S/c23-13-5-8-15(9-6-13)30(28,29)12-20(25)24-14-7-10-18-19(11-14)22(27)17-4-2-1-3-16(17)21(18)26/h1-11H,12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTKSWFFVVTWBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

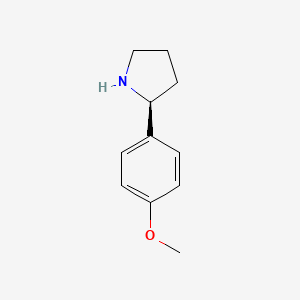
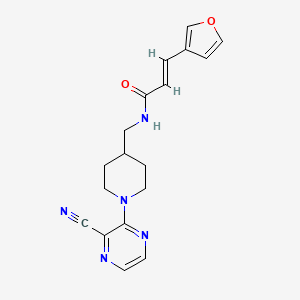
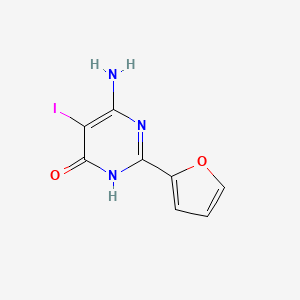
![(4-((3-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2447509.png)
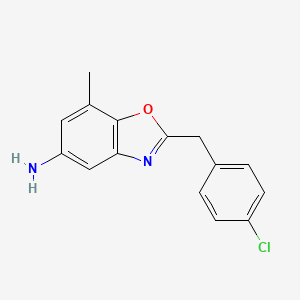
![3-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2447513.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2447514.png)
![4-Methoxy-3-[(2-methoxyphenyl)methoxy]benzaldehyde](/img/structure/B2447515.png)
